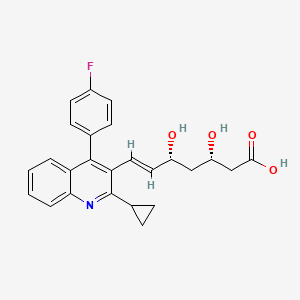

(3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of molecules that feature quinoline as a core structure, often modified with various substituents to affect their chemical and physical properties. Quinoline derivatives have been extensively studied for their biological activities and applications in material science.

Synthesis Analysis

Synthesis of quinoline derivatives typically involves strategies like the Friedländer synthesis, which allows for the construction of the quinoline ring system through condensation reactions involving an amino compound and a carbonyl compound. For molecules with complex substituents like the one described, multi-step synthesis pathways involving cycloaddition, substitution, and functional group transformation reactions are common.

Molecular Structure Analysis

Quinoline derivatives are characterized by their rigid planar structure, contributing to their unique optical and electronic properties. The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, which provides insights into the arrangement of atoms and the stereochemistry of the molecule.

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the reactive nature of the quinoline nitrogen and the aromatic system. The presence of functional groups like hydroxy and enoic acid in the molecule influences its reactivity, allowing for further modifications and derivatizations.

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure and substituents. These compounds generally exhibit strong fluorescence and absorbance in the UV-Visible spectrum, making them suitable for applications in fluorescent labeling and optical materials.

Chemical Properties Analysis

The chemical stability, reactivity, and interaction with biological systems of quinoline derivatives depend on their specific structural features. The electron-rich nature of the quinoline ring makes these compounds susceptible to oxidation and reduction reactions. Additionally, their interaction with metal ions can lead to the formation of coordination complexes with potential catalytic and pharmaceutical applications.

For detailed chemical analyses and synthesis pathways of similar quinoline derivatives, the following references provide a foundation for understanding the complexities of such molecules:

Synthesis and structural analysis of quinoline derivatives and their applications in gas sensing and fluorescence emission are discussed in research by Rad et al. (2016) Discrete molecular complex, one and two-dimensional coordination polymer from cobalt, copper, zinc and (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid: Synthesis, structures and gas sensing property.

The photochemistry of a closely related quinoline derivative, highlighting the impact of irradiation on molecular structure and reactivity, is detailed by Mella et al. (2001) Photochemistry of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7- (piperazin-1-yl)quinoline-3-carboxylic acid (=ciprofloxacin) in aqueous solutions.

Scientific Research Applications

Quinoline Derivatives in Medicinal Chemistry

Quinoline and its derivatives, like (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, are well-known in medicinal chemistry due to their broad spectrum of biological activities. They are recognized for their role in the synthesis of complex compounds with significant therapeutic importance. Notably, the research on quinoline derivatives often focuses on their application in creating substances with potent biological effects, ranging from neuroprotective properties to antibacterial activities (Kumar et al., 2001).

Quinolines in Neurological Disorders

In the realm of neurology, quinolinic acid, a metabolic derivative of quinoline, has been studied extensively. It acts both as an agonist at the N-methyl-d-aspartate receptor and as a neurotoxin. The balance between quinolinic acid and its counterpart, kynurenic acid, is crucial in neurological disorders. Altering this balance, thereby reducing the levels of neurotoxic quinolinic acid, is considered a potential therapeutic approach in treating these disorders (Vámos et al., 2009).

Quinoline Derivatives in Corrosion Inhibition

Quinoline and its derivatives are also prominent in the field of material science, specifically in corrosion inhibition. The molecular structure of quinoline, enriched with high electron density due to its nitrogenous bicyclic heterocyclic configuration, makes it an excellent candidate for anti-corrosive applications. These derivatives effectively form stable complexes with metallic surfaces, providing protection against corrosion (Verma et al., 2020).

Quinolines in Optoelectronic Materials

The application of quinoline derivatives extends to the field of optoelectronics. Incorporating quinazoline and pyrimidine structures into π-extended conjugated systems has shown promise for creating novel optoelectronic materials. These compounds are integral to developing luminescent elements, photoelectric conversion elements, and image sensors, highlighting the versatility of quinoline derivatives in various technological applications (Lipunova et al., 2018).

properties

IUPAC Name |

(E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYFMXBACGZSIL-JUFISIKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478205 |

Source

|

| Record name | (3S,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

254452-86-3 |

Source

|

| Record name | (3S,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate;hydrochloride](/img/structure/B1145940.png)

![DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium](/img/structure/B1145942.png)

![Ethanone, 1-(3-hydroxybicyclo[2.2.1]hept-1-YL)-, exo-(9CI)](/img/structure/B1145951.png)

![4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B1145953.png)